Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
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Overview
Description
Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound features a tert-butyl ester group, a bromophenyl substituent, and an aziridine ring, making it a molecule of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and a suitable aziridine precursor.
Formation of Aziridine Ring: The aziridine ring can be formed through cyclization reactions, often involving nucleophilic substitution or intramolecular cyclization.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield aziridine oxides or other oxidized derivatives.
Reduction: Can produce amines or other reduced compounds.
Substitution: Results in new compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate involves its interaction with molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate: Similar structure but with the bromine atom in a different position, potentially altering its chemical properties.
Uniqueness
Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
IUPAC Name |
tert-butyl (2R,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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